![molecular formula C16H15N3O4S B2360078 N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-1,2-oxazole-5-carboxamide CAS No. 930408-16-5](/img/structure/B2360078.png)
N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-1,2-oxazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-1,2-oxazole-5-carboxamide is a complex organic compound that belongs to the class of thiazole and isoxazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-1,2-oxazole-5-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 2,5-dimethoxybenzaldehyde with thiosemicarbazide to form the thiazole ring. This intermediate is then reacted with 3-methylisoxazole-5-carboxylic acid chloride under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow chemistry can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-1,2-oxazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced thiazole derivatives.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-1,2-oxazole-5-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-1,2-oxazole-5-carboxamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, resulting in anti-inflammatory effects. Additionally, it can interact with DNA and proteins, contributing to its anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- N-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)acetamide
- N-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)-3-fluorobenzamide
- 2-(3,4-dimethoxyphenyl)-5-(3-fluoro-N-pyrrolidylamido)benzothiazole
Uniqueness
N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-1,2-oxazole-5-carboxamide is unique due to its combination of thiazole and isoxazole rings, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-1,2-oxazole-5-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O4S/c1-9-6-14(23-19-9)15(20)18-16-17-12(8-24-16)11-7-10(21-2)4-5-13(11)22-3/h4-8H,1-3H3,(H,17,18,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBQMVULUMBNIDL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C(=O)NC2=NC(=CS2)C3=C(C=CC(=C3)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.